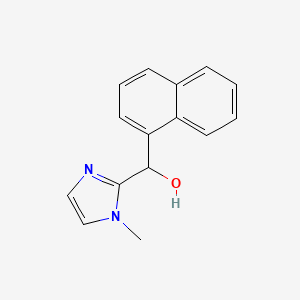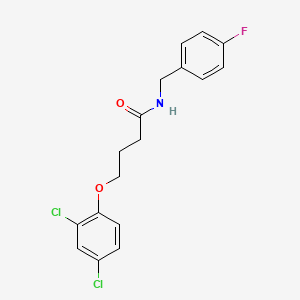![molecular formula C14H20N4O2 B5129668 N-butyl-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B5129668.png)
N-butyl-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as BODIPY, which is an acronym for boron-dipyrromethene, a class of fluorescent dyes. BODIPY has been extensively studied for its unique chemical and physical properties, which make it a versatile tool in many scientific applications.
Mécanisme D'action
The mechanism of action of BODIPY is not fully understood, but it is believed to involve the interaction of the compound with specific molecules or structures in the sample being studied. BODIPY is known to bind to proteins, lipids, and nucleic acids, which makes it a useful tool for studying the structure and function of these molecules.
Biochemical and Physiological Effects
BODIPY has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that BODIPY can inhibit the growth of cancer cells and bacteria. Additionally, BODIPY has been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BODIPY in lab experiments is its high sensitivity and specificity. BODIPY is a highly fluorescent compound that emits light in the visible range, which makes it easy to detect and quantify. Additionally, BODIPY is relatively easy to use and can be incorporated into a wide range of experimental protocols.
However, there are also some limitations to using BODIPY in lab experiments. One of the main limitations is its potential toxicity. BODIPY has been shown to be toxic to cells at high concentrations, which may limit its use in certain applications. Additionally, BODIPY is relatively expensive, which may limit its use in some labs.
Orientations Futures
There are several future directions for research on BODIPY. One area of research is the development of new synthesis methods to improve the yield and purity of the final product. Additionally, there is a need for further research on the mechanism of action of BODIPY, particularly in vivo. Finally, there is a need for further research on the potential applications of BODIPY in the diagnosis and treatment of disease.
Méthodes De Synthèse
The synthesis of BODIPY is a complex process that involves several steps. The method used to synthesize BODIPY depends on the desired properties of the final product. One of the most common methods involves the reaction of a pyridine derivative with a carboxylic acid derivative in the presence of a catalyst. The resulting intermediate is then reacted with an amine derivative to form the final product.
Applications De Recherche Scientifique
BODIPY has been extensively studied for its potential applications in various fields, including biochemistry, biophysics, and materials science. One of the most significant applications of BODIPY is in the field of fluorescence microscopy. BODIPY is a highly fluorescent compound that emits light in the visible range, making it an ideal tool for imaging biological samples.
Propriétés
IUPAC Name |
N-butyl-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-4-5-8-18(2)13-7-6-11(9-15-13)14-16-12(10-19-3)17-20-14/h6-7,9H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBCKXYYPNTDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC=C(C=C1)C2=NC(=NO2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5129596.png)

![N-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5129606.png)

![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-methyl-2-furamide](/img/structure/B5129615.png)
![5-(2,3-dichlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5129632.png)
![5-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5129640.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-3-ethoxybenzamide](/img/structure/B5129642.png)
![2-({3-[(carboxymethyl)thio]benzoyl}amino)benzoic acid](/img/structure/B5129660.png)
![(2R*,3R*)-3-(dimethylamino)-1'-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5129665.png)
![3-ethoxy-8-(2,3,3-trichloro-1-nitro-2-propen-1-ylidene)-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B5129670.png)
![N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B5129675.png)
![3-(benzylthio)-6-(5-bromo-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5129682.png)
